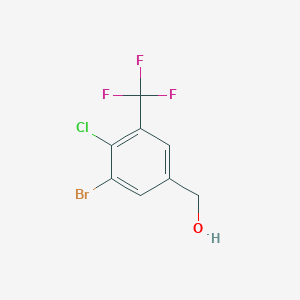
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H5BrClF3O It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzyl alcohol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination of 4-chloro-5-(trifluoromethyl)benzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-Chloro-5-(trifluoromethyl)benzyl alcohol or 4-Chloro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) influences the reactivity and stability of the compound. These groups can affect the electron density on the benzyl alcohol moiety, making it more susceptible to nucleophilic or electrophilic attacks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzyl alcohol: Lacks the bromine and chlorine substituents, resulting in different reactivity and applications.
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde: An oxidized form of the compound with distinct chemical properties.
3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid:
Uniqueness
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzyl alcohol structure. This combination imparts specific chemical properties, such as increased reactivity and stability, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H5BrClF3O |
|---|---|
Molekulargewicht |
289.47 g/mol |
IUPAC-Name |
[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2,14H,3H2 |
InChI-Schlüssel |
XEGLRPTWGBYBBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





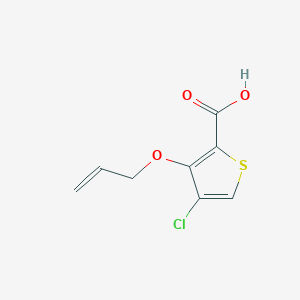

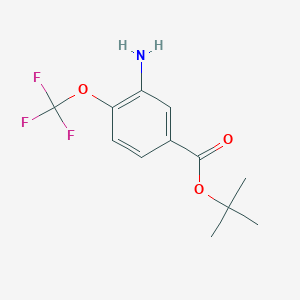
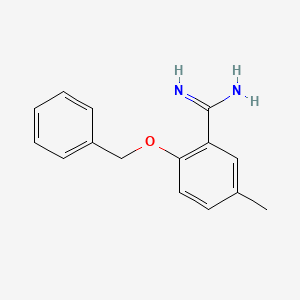

![O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)
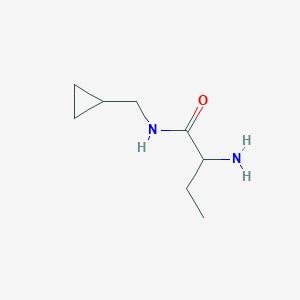
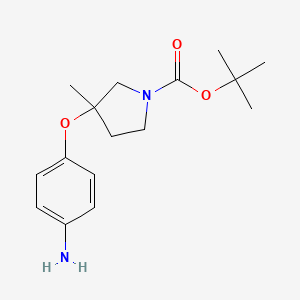
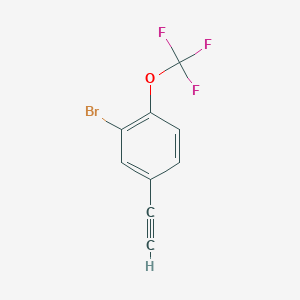

![1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone](/img/structure/B12078430.png)
